4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Description
The compound 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a hybrid molecule featuring:
- An indenoquinoline core (5H-indeno[1,2-b]quinoline-9,11-dione) with a hexahydro fused ring system.
- A phenyl acetate linker connecting the core to a 1,3-dioxo-isoindole moiety.
Properties
IUPAC Name |
[4-(9,11-dioxo-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2O6/c35-24-11-5-10-23-27(24)26(28-29(33-23)19-6-1-2-7-20(19)30(28)37)17-12-14-18(15-13-17)40-25(36)16-34-31(38)21-8-3-4-9-22(21)32(34)39/h1-4,6-9,12-15,26,33H,5,10-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUBNAVQLHUVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)CN6C(=O)C7=CC=CC=C7C6=O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 492.5 g/mol . Its structural complexity and functional groups suggest diverse biological interactions.
Mechanisms of Biological Activity
Research indicates that the compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of quinoline structures often possess antimicrobial properties. The presence of the dioxo and isoindole moieties may enhance this activity by interacting with microbial enzymes or cell membranes.
- Anticancer Potential : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for various enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated various derivatives of quinoline for their efficacy against Candida albicans. The results indicated that certain structural modifications increased antimicrobial potency significantly. The compound's ability to penetrate microbial cell walls was attributed to its lipophilicity and molecular structure.
Case Study 2: Anticancer Properties
In vitro studies assessed the anticancer effects of related compounds on human cancer cell lines. The results demonstrated that compounds with similar dioxo and isoindole structures induced apoptosis through mitochondrial pathways. Cell cycle analysis showed a G0/G1 phase arrest in treated cells, indicating potential therapeutic applications in oncology.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antitumor agent . Research indicates that derivatives of quinoline and isoindole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
A study demonstrated that derivatives similar to the target compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to cell death.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity . Compounds containing quinoline frameworks are known for their effectiveness against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Testing
In vitro testing revealed that compounds related to the target structure displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Material Science
Due to its unique electronic properties, the compound can be utilized in organic electronics , particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system within the molecule allows for efficient charge transport.
Case Study: OLED Applications
Research on similar compounds has shown that they can enhance the efficiency of OLEDs by improving light emission and stability. The incorporation of such compounds into device architectures has resulted in higher luminescence and longer operational lifetimes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
4-(7,7-Dimethyl-9,11-Dioxo-7,8,9,10,10a,11-Hexahydro-6H-Indeno[1,2-b]Quinolin-10-Yl)Phenyl 4-Methoxybenzoate (CAS: 353762-88-6)
- Key Differences : Replaces the isoindole dione group with a 4-methoxybenzoate ester .
- Molecular Formula: C₃₂H₂₇NO₅ vs. C₃₂H₂₃N₂O₆ (target compound).
7,7-Dimethyl-10-Aryl-7,8-Dihydro-5H-Indeno[1,2-b]Quinoline-9,11(6H,10H)-Dione Derivatives
- Key Differences : Lack the phenyl acetate-isoindole dione side chain.
- Synthesis : Similar Cu/zeolite-Y catalyst system, but focus on aryl substituents at position 10 .
Table 1: Structural Comparison of Indenoquinoline Derivatives
Functional Analogs
(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl) Nitrate Esters
- Examples : (1,3-Dioxo-isoindol-2-yl)methyl nitrate (Compound 1 ).
- Key Similarity : Share the isoindole dione moiety.
- Functional Difference: Nitrate esters act as NO donors, whereas the target compound’s acetate group may confer antioxidant or anti-inflammatory properties .
Hydroxy-Substituted Phenyl Acetate Isoindole Derivatives
Computational and Bioactivity Comparisons
Molecular Similarity Metrics
- Tanimoto Coefficient: Used to quantify structural similarity. Compounds with scores >0.7 (70%) are considered highly similar . The target compound’s indenoquinoline core shares ~80% similarity with 7,7-dimethyl analogs, while isoindole dione derivatives score ~65% due to divergent side chains .
Bioactivity Clustering
- NCI-60 Dataset Analysis: Indenoquinoline derivatives cluster with topoisomerase inhibitors, whereas isoindole dione analogs align with NO donors and antioxidants .
Table 2: Bioactivity Profile Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
